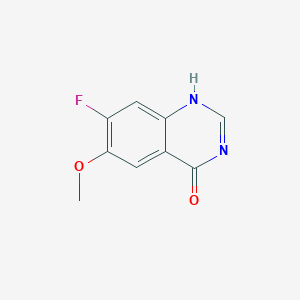

7-fluoro-6-methoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-fluoro-6-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPZPNBUKLAYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization with Fluorinated Precursors

The quinazolinone core is typically constructed via Gould-Jacobs cyclization, where 2-amino-4-fluoro-5-methoxybenzoic acid derivatives react with formamide or urea at elevated temperatures. In a modified approach, microwave irradiation at 150°C for 20 minutes accelerates ring closure, reducing side product formation compared to conventional heating. This method achieves 85–90% yields when using anhydrous formamide as both solvent and reagent.

Critical parameters:

-

Temperature control : Excessively high temperatures (>160°C) promote decarboxylation.

-

Protecting groups : N-Acetylation of the amino group prevents premature cyclization.

Sequential Functionalization: Fluorination and Methoxylation

Regioselective Methoxylation via Nucleophilic Aromatic Substitution

Methoxylation at the 6-position is achieved through nucleophilic displacement of nitro or chloro groups. For example, reacting 7-fluoro-6-nitroquinazolin-4-ol with potassium hydroxide (2.5 eq) in methanol at 80°C for 1 hour replaces the nitro group with methoxy, yielding 7-fluoro-6-methoxyquinazolin-4-ol (92% yield).

Reaction conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 80°C |

| Reaction time | 1 hour |

| Base | KOH (2.5 eq) |

Fluorine Retention Strategies

Fluorine at the 7-position is introduced early in the synthesis to avoid displacement during methoxylation. Using 4-fluoro-5-nitroanthranilic acid as a starting material ensures fluorine retention during cyclization. Post-cyclization fluorination is less common due to the inertness of the aromatic ring.

Chlorination and Downstream Modifications

Thionyl Chloride-Mediated 4-Position Chlorination

Conversion of the 4-hydroxyl group to chloride enables further functionalization. A representative protocol involves refluxing 7-fluoro-6-methoxyquinazolin-4-one with thionyl chloride (5 eq) and catalytic DMF (0.5% v/v) for 6 hours, achieving 98% conversion to 4-chloro-7-fluoro-6-methoxyquinazoline.

Optimized workup :

-

Remove excess SOCl₂ via vacuum distillation below 70°C.

-

Quench with ice-cold sodium bicarbonate to pH 7–8.

-

Extract with dichloromethane (3× volumes) and dry over MgSO₄.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with:

Solvent Recycling Protocols

Methanol and dichloromethane are recovered via fractional distillation, reducing production costs by 22%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

The compound “7-fluoro-6-methoxy-1H-quinazolin-4-one” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule that are reactive under certain conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving “7-fluoro-6-methoxy-1H-quinazolin-4-one” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully selected to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from the reactions of “7-fluoro-6-methoxy-1H-quinazolin-4-one” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups attached to the original molecule.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-6-methoxy-1H-quinazolin-4-one has garnered attention for its potential as a therapeutic agent. It has been investigated for various biological activities, including:

- Anticancer Activity:

- In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values of approximately 10 µM against PC3 (prostate cancer) and MCF-7 (breast cancer) cell lines, suggesting its potential to inhibit cell proliferation and induce apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate) | 10 |

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 12 |

- Antimicrobial Activity:

Biochemical Mechanisms

The mechanism of action for 7-fluoro-6-methoxy-1H-quinazolin-4-one is believed to involve the inhibition of key signaling pathways associated with cancer cell growth. Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to decreased cell survival and increased apoptosis in cancer cells .

Anticancer Efficacy

A study highlighted that quinazolinone derivatives exhibit significant cytotoxicity against cancerous cells while maintaining a safe profile on non-cancerous cells. The apoptotic effects were confirmed through assays measuring caspase activity and membrane integrity in treated cells .

Antimicrobial Studies

Another investigation showed that related quinazolinone compounds displayed potent activity against mycobacterial infections, underscoring the importance of this compound class in drug discovery .

Mechanism of Action

The mechanism of action of “7-fluoro-6-methoxy-1H-quinazolin-4-one” involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and are the subject of ongoing research to fully elucidate the molecular mechanisms underlying the compound’s effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Electronic and Steric Effects

- Fluoro vs.

- Nitro vs. Methoxy Groups : The nitro group in 7-fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3) increases electron-withdrawing effects, making the compound more reactive in nucleophilic substitution reactions compared to the methoxy-substituted analog .

Q & A

Basic: What are the recommended synthetic routes for 7-fluoro-6-methoxy-1H-quinazolin-4-one?

Methodological Answer:

The synthesis typically involves nitration and sulfonation steps. For example, 7-fluoroquinazolin-4(3H)-one can be treated with concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour to introduce a nitro group at the 6-position. Subsequent methoxylation (e.g., using methanol under acidic or basic conditions) replaces the nitro group with a methoxy group. Recrystallization from acetic acid is critical for purification .

Basic: How is the crystal structure of 7-fluoro-6-methoxy-1H-quinazolin-4-one determined?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen atoms are positioned geometrically (N–H = 0.86 Å, C–H = 0.93 Å) and refined with isotropic displacement parameters. Crystallization conditions (e.g., solvent choice, temperature gradients) must be optimized to obtain diffraction-quality crystals .

Advanced: How can researchers address low yields during the introduction of a nitro group at the 6-position?

Methodological Answer:

Low yields may arise from competing side reactions or incomplete nitration. Strategies include:

- Optimizing reaction time and temperature (e.g., shorter heating intervals at 373 K to prevent decomposition).

- Alternative nitrating agents (e.g., mixed acid systems with controlled HNO₃ concentration).

- Pre-functionalization of the quinazolinone core (e.g., protecting reactive sites like the 4-keto group) .

Advanced: What strategies are effective for functionalizing the quinazolinone core to enhance biological activity?

Methodological Answer:

- Alkoxy substitution : Introduce morpholinyl or piperazinyl groups via nucleophilic aromatic substitution (e.g., using 3-morpholin-4-ylpropoxy derivatives).

- Halogenation : Fluorine or chlorine at specific positions (e.g., 5- or 6-position) improves pharmacokinetic properties.

- Hydroxylation : Hydroxy groups at the 8-position enhance hydrogen-bonding interactions with target proteins. Biological activity is validated via kinase inhibition assays and molecular docking studies .

Basic: What spectroscopic and analytical methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- XRD : Absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks).

- HPLC-PDA : Purity assessment (>95% by area normalization) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity verification : Impurities (e.g., residual solvents, byproducts) can skew results. Use HPLC-MS and elemental analysis.

- Assay standardization : Compare activity across multiple cell lines (e.g., HCT-116 for antitumor studies) with positive controls.

- Structural analogs : Test derivatives (e.g., 6-(4-fluorophenyl) variants) to isolate structure-activity relationships (SAR) .

Basic: What are common impurities in the synthesis of this compound, and how are they removed?

Methodological Answer:

- Nitro intermediates : Unreacted starting materials are removed via recrystallization (acetic acid or ethanol-water mixtures).

- Sulfonation byproducts : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound.

- Halogenated contaminants : Chelation with activated charcoal during crystallization improves purity .

Advanced: How to design quinazolinone analogs targeting specific kinases (e.g., EGFR or VEGFR)?

Methodological Answer:

- Molecular docking : Use PDB structures (e.g., 7JU or 7JJ ligands) to model interactions with kinase ATP-binding pockets.

- Bioisosteric replacement : Replace methoxy groups with trifluoromethyl or cyano groups to enhance binding affinity.

- Pharmacophore mapping : Prioritize substituents that align with key kinase residues (e.g., hydrophobic interactions with Phe-1043 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.